molecular formula C18H18ClN3O4 B11552289 N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11552289
M. Wt: 375.8 g/mol
InChI Key: CVAHVVUZKSUOIM-KEBDBYFISA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a dimethoxyphenyl group, and a hydrazinecarbonyl formamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then subjected to an acylation reaction with 5-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone moiety can yield corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.

Comparison with Similar Compounds

  • **N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}THIOUREA
  • **N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}UREA

Comparison:

    Structural Differences: The thiourea and urea derivatives differ in the presence of sulfur and oxygen atoms, respectively, in place of the formamide group.

    Chemical Properties: These structural differences lead to variations in their chemical reactivity and biological activity.

    Uniqueness: N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H18ClN3O4/c1-11-4-6-13(19)9-14(11)21-17(23)18(24)22-20-10-12-5-7-15(25-2)16(8-12)26-3/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

CVAHVVUZKSUOIM-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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